molecular formula C12H17NO4S B2469417 5-[(Diethylamino)sulfonyl]-2-methylbenzoic acid CAS No. 418775-65-2

5-[(Diethylamino)sulfonyl]-2-methylbenzoic acid

Cat. No.: B2469417
CAS No.: 418775-65-2
M. Wt: 271.33
InChI Key: FDWQMZGFHPGMPJ-UHFFFAOYSA-N
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Description

5-[(Diethylamino)sulfonyl]-2-methylbenzoic acid is an organic compound with the molecular formula C12H17NO4S and a molecular weight of 271.33 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Diethylamino)sulfonyl]-2-methylbenzoic acid typically involves the reaction of 2-methylbenzoic acid with diethylamine and a sulfonylating agent. The reaction conditions often include the use of organic solvents such as dichloromethane or chloroform, and the reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-[(Diethylamino)sulfonyl]-2-methylbenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-[(Diethylamino)sulfonyl]-2-methylbenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-[(Diethylamino)sulfonyl]-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(Diethylamino)sulfonyl]-2-methylbenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the diethylamino group enhances its solubility in organic solvents and its ability to interact with biological targets .

Biological Activity

5-[(Diethylamino)sulfonyl]-2-methylbenzoic acid is a compound of significant interest due to its potential biological activities and applications in biochemical research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₂H₁₇N₁O₄S. Its structure includes:

  • A benzoic acid moiety.
  • A diethylamino sulfonyl group at the 5-position.
  • A methyl group at the 2-position.

This unique configuration contributes to its solubility and interaction potential with biological systems, making it a valuable candidate in drug discovery and development .

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in proteomics and pharmacology. Its primary areas of activity include:

  • Enzyme Modulation : The compound has been studied for its potential to influence enzyme activity and protein interactions, which are critical for cellular signaling pathways.
  • Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial effects, although specific mechanisms remain to be fully elucidated .
  • Cellular Pathway Interactions : Investigations into its effects on cellular pathways indicate that it may act as an inhibitor or modulator of specific biological processes.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented:

Compound NameMolecular FormulaUnique Features
5-(Dimethylsulfamoyl)-2-methylbenzoic acidC₁₀H₁₃N₁O₄SContains dimethyl instead of diethyl group
5-(Dimethylamino)sulfonyl-2-methylbenzoic acidC₁₀H₁₃N₁O₄SLacks the additional ethyl groups
5-(Diethylaminosulfonyl)-2-fluorobenzoic acidC₁₂H₁₇N₁O₄SContains a fluorine atom, altering reactivity

The presence of the diethylamino group enhances the compound's solubility and interaction profiles compared to others .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Proteomics Applications : In proteomic studies, the compound was found to influence protein interactions significantly, suggesting potential applications in understanding cellular mechanisms .
  • Antimicrobial Testing : Initial antimicrobial assays indicated that this compound could inhibit growth in certain bacterial strains. However, further research is required to determine its efficacy and safety profile .
  • Pharmacokinetic Studies : Although specific pharmacokinetic data for this compound are sparse, related studies on similar sulfonamide compounds suggest that modifications can enhance bioavailability and reduce clearance rates in vivo .

Properties

IUPAC Name

5-(diethylsulfamoyl)-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S/c1-4-13(5-2)18(16,17)10-7-6-9(3)11(8-10)12(14)15/h6-8H,4-5H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDWQMZGFHPGMPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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